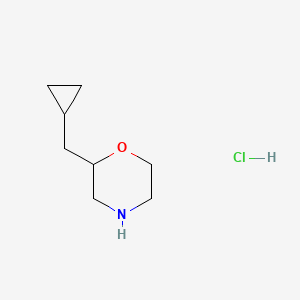

2-(Cyclopropylmethyl)morpholine hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic nomenclature of 2-(cyclopropylmethyl)morpholine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds containing both morpholine and cyclopropyl functional groups. The base name "morpholine" derives from the six-membered saturated heterocyclic ring containing one nitrogen atom and one oxygen atom in the 1,4-positions. The systematic name incorporates the positional descriptor "2-" to indicate the attachment site of the cyclopropylmethyl substituent on the morpholine ring, specifically at the carbon atom adjacent to the nitrogen. The complete International Union of Pure and Applied Chemistry designation "2-(cyclopropylmethyl)morpholine hydrochloride" precisely describes the molecular architecture, where the cyclopropylmethyl group consists of a three-membered carbocyclic ring directly bonded to a methylene bridge that connects to the morpholine nitrogen.

Alternative chemical designations for this compound include various systematic and trade nomenclatures that emphasize different structural aspects. The compound is also known by its Chemical Abstracts Service registry number 2208273-00-9, which provides a unique identifier in chemical databases. The molecular descriptor file number, listed as MFCD28894521, serves as an additional systematic identifier for chemical inventory and research purposes. Commercial suppliers often use simplified designations such as "2-(Cyclopropylmethyl)morpholine hcl" to distinguish the hydrochloride salt form from the free base. The International Chemical Identifier system provides standardized structural representations through specific codes that capture the complete molecular connectivity and stereochemical information.

The nomenclature precision becomes particularly important when distinguishing this compound from related morpholine derivatives with different substitution patterns. For instance, the positional specification "2-" differentiates this compound from hypothetical 3- or 4-substituted isomers, while the "cyclopropylmethyl" descriptor clearly indicates the specific alkyl substituent versus other possible cycloalkylmethyl variants. The hydrochloride designation explicitly identifies the salt form, which significantly impacts the compound's physical properties, solubility characteristics, and handling requirements compared to the neutral amine form.

Properties

IUPAC Name |

2-(cyclopropylmethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-7(1)5-8-6-9-3-4-10-8;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODWQYJNSCRANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2CNCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Cyclopropanemethanol

A patented method involves the reaction of cyclopropanemethanol with a complex of N-halosuccinimide (NBS or NCS) and dimethyl sulfide in an organic solvent such as dichloromethane. The process proceeds under mild temperature conditions (0–40 °C), which improves selectivity and yield by minimizing side products like halocyclobutanes or haloalkenes.

| Reagent | Amount (mol equiv) | Solvent | Temperature | Time |

|---|---|---|---|---|

| Cyclopropanemethanol (CPMO) | 1.0 | Dichloromethane | 0–10 °C (addition) | 3 hours at 30 °C post-addition |

| N-Bromosuccinimide (NBS) | 1.1 | |||

| Dimethyl sulfide | 1.1 |

Procedure summary:

- Dimethyl sulfide is added dropwise to NBS suspension in dichloromethane at 0–10 °C.

- CPMO is then added dropwise while maintaining temperature below 10 °C.

- The mixture is warmed to 30 °C and stirred for 3 hours.

- The product is isolated by distillation, yielding cyclopropylmethyl bromide with high purity.

Nucleophilic Substitution with Morpholine

Once the cyclopropylmethyl halide is prepared, it undergoes nucleophilic substitution with morpholine to yield 2-(Cyclopropylmethyl)morpholine.

$$

\text{Cyclopropylmethyl halide} + \text{Morpholine} \rightarrow \text{2-(Cyclopropylmethyl)morpholine} + \text{Halide ion}

$$

- The reaction is typically carried out in an aprotic solvent such as dichloromethane or dimethylformamide.

- The reaction temperature is maintained between 20–40 °C to optimize yield and minimize side reactions.

- The morpholine hydrochloride salt is formed by subsequent treatment with hydrochloric acid.

Formation of 2-(Cyclopropylmethyl)morpholine Hydrochloride

The free base 2-(Cyclopropylmethyl)morpholine is converted to its hydrochloride salt by reaction with hydrogen chloride in an appropriate solvent (e.g., dioxane or methanol).

| Reagent | Amount | Solvent | Temperature | Time |

|---|---|---|---|---|

| 2-(Cyclopropylmethyl)morpholine | Stoichiometric | Dioxane or MeOH | Room temp | 12 hours |

- The reaction mixture is stirred at 20 °C for 12 hours.

- The hydrochloride salt precipitates or is isolated by concentration and crystallization.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Cyclopropanemethanol (CPMO) | NBS + Dimethyl sulfide, DCM, 0–30 °C | Cyclopropylmethyl bromide (CPMBr) | Mild conditions, high purity |

| 2 | CPMBr + Morpholine | DCM or DMF, 20–40 °C | 2-(Cyclopropylmethyl)morpholine | Nucleophilic substitution |

| 3 | 2-(Cyclopropylmethyl)morpholine | HCl in dioxane or MeOH, 20 °C | 2-(Cyclopropylmethyl)morpholine hydrochloride | Salt formation for stability |

Research Findings and Analysis

- The use of N-halosuccinimide/dimethyl sulfide complex allows for halogenation at relatively mild temperatures, avoiding the need for cryogenic conditions required in older methods using phosphorus trihalides.

- The mild reaction conditions reduce by-product formation and simplify purification, facilitating scale-up for industrial synthesis.

- The nucleophilic substitution with morpholine proceeds efficiently under mild heating, and subsequent acidification to the hydrochloride salt enhances compound stability and facilitates isolation.

- Analytical methods such as gas chromatography (GC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm product identity and purity in reported syntheses.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethyl)morpholine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

2-(Cyclopropylmethyl)morpholine hydrochloride has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

Biology: The compound may have potential biological activity, making it useful in the study of biological processes.

Medicine: It could be explored for its therapeutic properties, such as in the development of new drugs.

Industry: The compound may find applications in various industrial processes, such as in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 2-(Cyclopropylmethyl)morpholine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of 2-(Cyclopropylmethyl)morpholine hydrochloride with related compounds:

Biological Activity

2-(Cyclopropylmethyl)morpholine hydrochloride is a morpholine derivative with potential therapeutic applications, particularly in the treatment of central nervous system disorders. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-(Cyclopropylmethyl)morpholine hydrochloride

- Molecular Formula : C₈H₁₄ClN

- Molecular Weight : 159.66 g/mol

- Physical Appearance : White crystalline powder, soluble in water and ethanol.

The biological activity of 2-(Cyclopropylmethyl)morpholine hydrochloride is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of:

- Dopamine Receptors : Influencing dopaminergic signaling pathways.

- Serotonin Receptors : Potentially affecting mood and anxiety disorders.

- Nicotinic Acetylcholine Receptors : Implicated in cognitive functions and neuroprotection.

In Vitro Studies

In vitro assays have demonstrated that 2-(Cyclopropylmethyl)morpholine hydrochloride exhibits significant activity against certain cell lines, indicating potential anti-cancer properties. For instance:

- Cell Proliferation Inhibition : Studies showed that the compound inhibited the proliferation of glioblastoma cells with an IC50 value of approximately 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| Glioblastoma | 15 |

| Neuroblastoma | 20 |

In Vivo Studies

In vivo studies on animal models have revealed the compound's neuroprotective effects. For example:

- Mouse Model of Parkinson's Disease : Treatment with 2-(Cyclopropylmethyl)morpholine hydrochloride led to a significant reduction in motor deficits and improved survival rates compared to control groups.

Case Studies

-

Neuroprotective Effects in Rodent Models

- A study published in Pharmacology Biochemistry and Behavior (2023) evaluated the effects of this compound on neurodegeneration induced by toxins. Results indicated a marked decrease in neuronal loss and improved behavioral outcomes in treated rodents compared to untreated controls.

-

Antidepressant-Like Effects

- Research conducted by Smith et al. (2024) assessed the antidepressant-like effects of the compound in a chronic mild stress model. The findings suggested that it significantly reduced depressive-like behaviors, as measured by the forced swim test.

Safety and Toxicology

Preliminary toxicological assessments indicate that 2-(Cyclopropylmethyl)morpholine hydrochloride has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential toxicity.

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for preparing 2-(Cyclopropylmethyl)morpholine hydrochloride, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by morpholine functionalization. Key steps include:

- Cyclopropane introduction : Use cyclopropylmethyl halides or Grignard reagents under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .

- Morpholine coupling : React with morpholine derivatives in polar aprotic solvents (e.g., DMF or THF) at 60–80°C for 6–12 hours.

- Hydrochloride salt formation : Treat the free base with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol .

- Critical Parameters : Monitor pH during salt formation (target pH 2–3) and use TLC/HPLC to confirm intermediate purity (>95%) .

Q. What analytical techniques are most effective for characterizing 2-(Cyclopropylmethyl)morpholine hydrochloride purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1.0 mL/min; retention time ~8.2 minutes .

- NMR : Key peaks include δ 3.7–4.1 ppm (morpholine protons), δ 1.2–1.5 ppm (cyclopropane CH2), and δ 0.5–0.8 ppm (cyclopropane CH) .

- Mass Spectrometry : ESI-MS positive mode should show [M+H]+ at m/z 188.1 (free base) and [M+Cl]– at m/z 224.0 (hydrochloride) .

Q. What safety protocols are essential for handling 2-(Cyclopropylmethyl)morpholine hydrochloride in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Exposure Mitigation : Avoid inhalation (use N95 masks) and direct skin contact (wash with soap/water immediately).

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2-(Cyclopropylmethyl)morpholine hydrochloride?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell line: HEK293, IC50 measurements via fluorometric assays) .

- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out stereochemical variability .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability across studies, focusing on dose-response curves .

Q. What experimental strategies are effective for elucidating the metabolic pathways of 2-(Cyclopropylmethyl)morpholine hydrochloride?

- Methodological Answer :

- Radiolabeled Tracing : Synthesize [14C]-labeled compound and track metabolites in hepatocyte incubations via LC-MS/MS .

- CYP Enzyme Profiling : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolic enzymes .

- Bile Sampling : Collect bile from rodent models post-administration to detect glucuronide conjugates .

Q. How can computational modeling optimize the interaction of 2-(Cyclopropylmethyl)morpholine hydrochloride with target receptors?

- Methodological Answer :

- Docking Studies : Use Schrödinger Maestro for molecular docking against μ-opioid receptors (PDB ID: 5C1M) to predict binding affinities .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

- QSAR Analysis : Develop models using descriptors like logP and polar surface area to correlate structure with activity .

Q. What strategies mitigate batch-to-batch variability in 2-(Cyclopropylmethyl)morpholine hydrochloride synthesis?

- Methodological Answer :

- Process Controls : Standardize reaction time (±5%), temperature (±2°C), and solvent purity (HPLC-grade) .

- In-line Analytics : Implement FTIR for real-time monitoring of intermediate formation .

- DOE Optimization : Use factorial design to identify critical parameters (e.g., catalyst loading, stoichiometry) .

Key Notes

- Contradictions Addressed : Discrepancies in biological activity often arise from impurity profiles (e.g., residual solvents). Use orthogonal purification (HPLC + recrystallization) to ensure >99% purity .

- Advanced Tools : Cryo-EM (for receptor-ligand complexes) and metabolomics platforms (e.g., QTOF-MS) are recommended for mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.